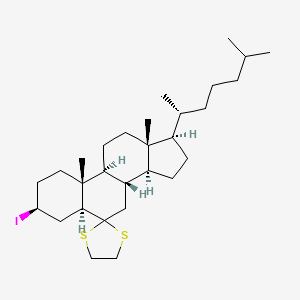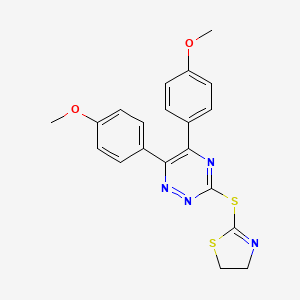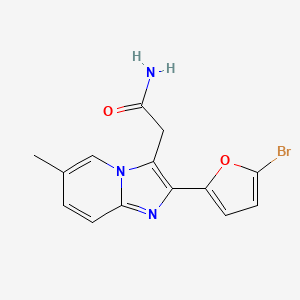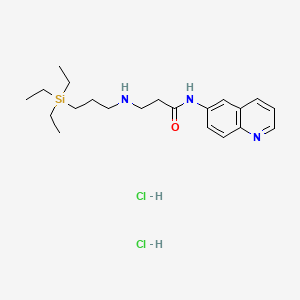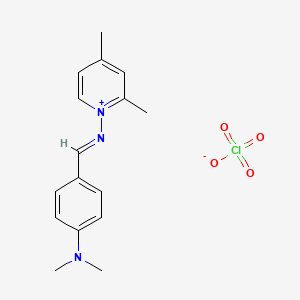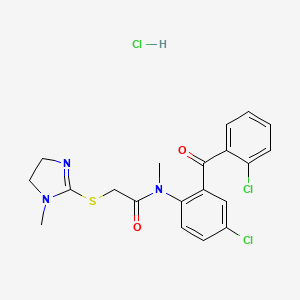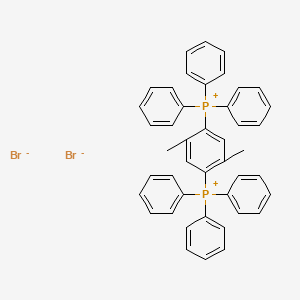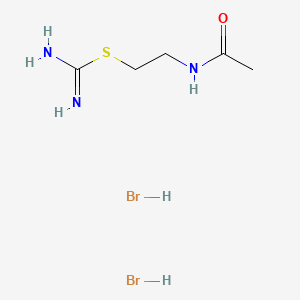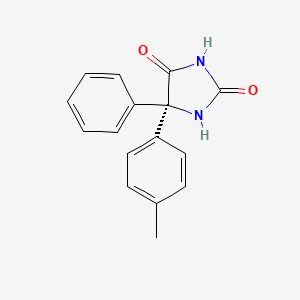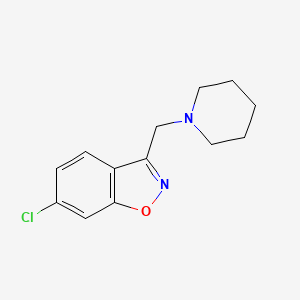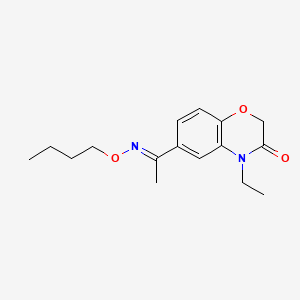
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-methylethyl 2-(methyl(phenylmethyl)amino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-methylethyl 2-(methyl(phenylmethyl)amino)ethyl ester is a complex organic compound that features a pyridine ring, a benzopyran moiety, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,5-pyridinedicarboxylic acid and various substituted benzopyrans. Key steps in the synthesis could involve:
- Esterification reactions to introduce ester groups.
- Condensation reactions to form the benzopyran ring.
- Substitution reactions to introduce methyl and phenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
- Using catalysts to speed up reactions.
- Controlling temperature and pressure to favor desired products.
- Employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might be employed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents for these reactions could include:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential effects on biological systems, such as its interaction with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve:
- Binding to specific enzymes or receptors.
- Modulating signaling pathways within cells.
- Interacting with DNA or RNA to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyridine derivatives or benzopyran-containing molecules. Examples could be:
- 3,5-Pyridinedicarboxylic acid derivatives with different substituents.
- Benzopyran compounds with varying functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity compared to similar compounds.
Propiedades
Número CAS |
110714-55-1 |
|---|---|
Fórmula molecular |
C38H40N2O6 |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-(3-methyl-4-oxo-2-phenylchromen-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H40N2O6/c1-23(2)45-38(43)32-26(5)39-25(4)31(37(42)44-21-20-40(6)22-27-14-9-7-10-15-27)33(32)29-18-13-19-30-34(41)24(3)35(46-36(29)30)28-16-11-8-12-17-28/h7-19,23,33,39H,20-22H2,1-6H3 |
Clave InChI |
VVXVOQMVIAYTFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC=C2C3C(=C(NC(=C3C(=O)OC(C)C)C)C)C(=O)OCCN(C)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


